molecular formula C11H13ClO3 B3314468 2-Chloro-4-(5-ethoxycarbonyl-2-furanyl)-1-butene CAS No. 951886-38-7

2-Chloro-4-(5-ethoxycarbonyl-2-furanyl)-1-butene

Cat. No. B3314468
CAS RN: 951886-38-7
M. Wt: 228.67 g/mol
InChI Key: PKJGIPTVLFOFGV-UHFFFAOYSA-N
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Description

2-Chloro-4-(5-ethoxycarbonyl-2-furanyl)-1-butene, abbreviated as 2C4ECF1B, is a synthetic compound that has been studied for its potential medicinal and industrial applications. The compound is of interest due to its unique structure and properties, which can be harnessed for a variety of purposes.

Scientific Research Applications

2C4ECF1B has been studied for its potential to act as a ligand for metal complexes. These complexes can be used for a variety of purposes, such as catalysis, drug delivery, and material synthesis. The compound has also been studied for its potential to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. In addition, 2C4ECF1B has been studied for its potential to act as a photodynamic therapeutic agent.

Mechanism of Action

The mechanism of action of 2C4ECF1B is not yet fully understood. However, it is believed that the compound binds to metal ions, such as copper, zinc, and iron, in order to form complexes. These complexes can then interact with enzymes, such as cytochrome P450, to inhibit their activity. Additionally, the compound can form complexes with other molecules, such as DNA, which can be used for drug delivery.
Biochemical and Physiological Effects
2C4ECF1B has been studied for its potential to act as a metal chelator. This means that it can bind to metal ions, such as copper, zinc, and iron, and form complexes. These complexes can be used for a variety of purposes, such as catalysis, drug delivery, and material synthesis. Additionally, the compound has been studied for its potential to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using 2C4ECF1B in lab experiments is its ability to form complexes with metal ions. This allows the compound to be used for a variety of purposes, such as catalysis, drug delivery, and material synthesis. Additionally, the compound has been studied for its potential to act as an inhibitor of enzymes, such as cytochrome P450. However, one limitation of using 2C4ECF1B in lab experiments is that the mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for 2C4ECF1B. For example, further research could be conducted to better understand the mechanism of action of the compound. Additionally, the compound could be studied for its potential to act as a photodynamic therapeutic agent. Additionally, the compound could be used in the development of new catalysts and drug delivery systems. Finally, the compound could be studied for its potential to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs.

properties

IUPAC Name

ethyl 5-(3-chlorobut-3-enyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-14-11(13)10-7-6-9(15-10)5-4-8(2)12/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJGIPTVLFOFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CCC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501227208
Record name Ethyl 5-(3-chloro-3-buten-1-yl)-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(5-ethoxycarbonyl-2-furanyl)-1-butene

CAS RN

951886-38-7
Record name Ethyl 5-(3-chloro-3-buten-1-yl)-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3-chloro-3-buten-1-yl)-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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